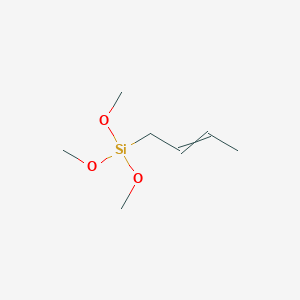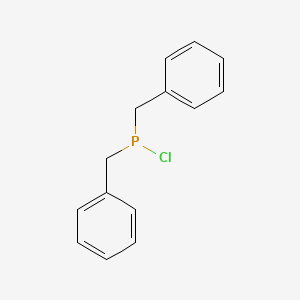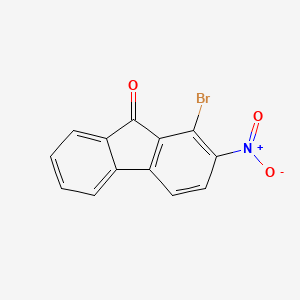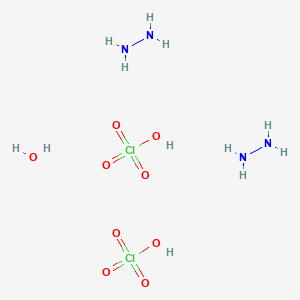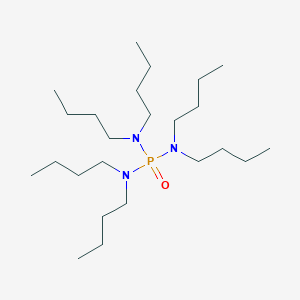
N,N,N',N',N'',N''-Hexabutylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is a chemical compound known for its unique properties and applications in various fields. It is a phosphoramide, which means it is an amide of phosphoric acid. This compound is often used as a reagent in organic synthesis due to its ability to stabilize certain reactive intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is typically synthesized through the reaction of butylamine with phosphorus oxychloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
POCl3+3BuNH2→(BuNH)3PO+3HCl
Industrial Production Methods
In industrial settings, the synthesis of N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene to facilitate the mixing of reactants and the removal of by-products. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramide derivatives.
Aplicaciones Científicas De Investigación
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to stabilize reactive intermediates and facilitate certain reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein folding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism by which N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide exerts its effects involves its ability to stabilize reactive intermediates. The compound interacts with these intermediates through hydrogen bonding and van der Waals forces, preventing them from undergoing unwanted side reactions. This stabilization allows for more controlled and efficient chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylphosphoramide: Another phosphoramide with similar stabilizing properties but different alkyl groups.
Hexaethylphosphoramide: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is unique due to its butyl groups, which provide different steric and electronic properties compared to other phosphoramides. This uniqueness allows it to stabilize certain intermediates more effectively and makes it suitable for specific applications where other phosphoramides may not be as effective.
Propiedades
Número CAS |
22421-85-8 |
|---|---|
Fórmula molecular |
C24H54N3OP |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
N-bis(dibutylamino)phosphoryl-N-butylbutan-1-amine |
InChI |
InChI=1S/C24H54N3OP/c1-7-13-19-25(20-14-8-2)29(28,26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |
Clave InChI |
CQKIJHDQEAQSSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


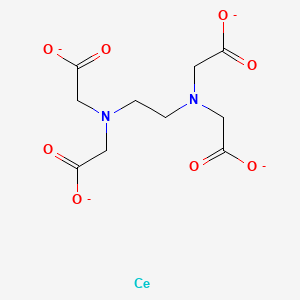


![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
